molecular formula C15H19NO3 B1344094 Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 473838-66-3

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1344094
CAS No.: 473838-66-3
M. Wt: 261.32 g/mol
InChI Key: QHCSLEQTUOGKAJ-UHFFFAOYSA-N
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Description

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 473838-66-3) is a piperidine derivative featuring a benzyloxycarbonyl group at the 1-position, a ketone at the 4-position, and two methyl groups at the 3-position. The molecular formula is inferred to be C₁₄H₁₇NO₃, with a molar mass of 247.29 g/mol. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules. This compound likely serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals.

Properties

IUPAC Name

benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2)11-16(9-8-13(15)17)14(18)19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSLEQTUOGKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624243
Record name Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473838-66-3
Record name Phenylmethyl 3,3-dimethyl-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473838-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via N-Benzyl Glycine Ethyl Ester Intermediate (Patent CN110734393B)

This method, although focused on a closely related compound (N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride), provides a robust framework adaptable for the benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate synthesis.

Stepwise procedure:

  • Preparation of Intermediate 2:

    • Dissolve N-benzyl glycine ethyl ester in an organic solvent (e.g., toluene).
    • Add 4-halogenated ethyl butyrate (e.g., 4-chlorobutyrate or 4-bromobutyrate) and an alkali base such as potassium carbonate.
    • Heat under reflux for 8 hours to form 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
    • Filter and concentrate to obtain the intermediate with yields >99%.
  • Cyclization and pH Adjustment:

    • Dissolve intermediate 2 in an organic solvent.
    • React with alkali (e.g., sodium tert-butoxide) to induce cyclization forming the piperidine ring.
    • Adjust pH to 7-8, wash with water, then acidify to pH 1-2 to precipitate the crude product.
  • Purification and Crystallization:

    • Dissolve crude product in water, adjust pH to 7-8.
    • Extract with an organic solvent (ethyl acetate or dichloromethane).
    • Acidify again to pH 1-2 to crystallize the final product.
    • Filter and dry to obtain high purity product (HPLC purity ~99.5%) with overall yield ~93%.

Advantages:

  • Simple operation.
  • High yield and purity.
  • Scalable for industrial production.

Comparative yields and purities from patent data:

Step Yield (%) Purity (HPLC %) Notes
Intermediate 2 formation 99.1 - High yield alkylation step
Cyclization and crude product 97.1-97.6 ~99.5 High purity after crystallization
Total yield (3 steps) 93.0-93.3 ~99.5 Superior to older methods

Older methods (CN105622444B) showed lower purity (~90-93%) and yields (~86-88%) due to less efficient purification and concentration steps.

Benzyl Carbamate Formation on Piperidine Ring (Literature Protocol)

A related synthetic step involves the protection of the piperidine nitrogen as a benzyl carbamate, which is essential for the final compound.

Typical procedure:

  • Start with 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride.
  • Dissolve in water and add potassium carbonate to adjust pH to basic conditions.
  • Cool to 0 °C and add benzyl chloroformate dropwise.
  • Stir at room temperature for 16 hours.
  • Separate organic and aqueous layers, wash organic layer with saturated sodium bicarbonate and brine.
  • Dry over sodium sulfate, filter, and concentrate.
  • Purify by column chromatography to obtain benzyl carbamate derivative in ~98% yield.

This step ensures the introduction of the benzyl protecting group on the nitrogen, critical for the stability and further functionalization of the molecule.

Research Findings and Analysis

  • The alkylation of N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate under basic reflux conditions is highly efficient, yielding the key intermediate with near quantitative yield.
  • The cyclization step using strong bases (e.g., sodium tert-butoxide) promotes ring closure to form the piperidine ring with the 4-oxo substituent.
  • pH adjustments during workup are crucial for selective crystallization and purification, significantly improving product purity.
  • The benzyl carbamate protection is reliably introduced via benzyl chloroformate under mild basic aqueous conditions, with high yield and purity.
  • Comparative studies show that the newer methods improve yield by approximately 5-7% and purity by 6-9% compared to older protocols, making them more suitable for industrial scale-up.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Purity (%) Notes
Alkylation of N-benzyl glycine ester N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate, K2CO3, toluene, reflux 8h 99.1 - Key intermediate formation
Cyclization to piperidine ring Sodium tert-butoxide, alkali, pH 7-8, acidification pH 1-2 97.1-97.6 ~99.5 High purity crystallized product
Benzyl carbamate protection Benzyl chloroformate, K2CO3, water, 0 °C to RT, 16h 98 >98 Nitrogen protection step
Overall process Combined steps ~93 ~99.5 Suitable for industrial production

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (BDMOC) has applications across chemistry, biology, medicine, and industry, often serving as a building block in the synthesis of complex molecules. Its potential biological activity and interactions with biomolecules make it a subject of study.

Scientific Research Applications

Chemistry
BDMOC is used as a building block in synthesizing more complex molecules.

Biology
BDMOC is studied for its potential biological activity and interactions with biomolecules. Its interactions with molecular targets, such as enzymes or receptors, can either inhibit or activate these targets, leading to various biological effects.

Medicine
BDMOC is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry
BDMOC is utilized in the production of fine chemicals and pharmaceuticals.

BDMOC's biological activity is attributed to its interaction with biomolecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of these targets, leading to diverse biological effects, influencing cellular signaling pathways, and affecting drug metabolism.

Antimicrobial Activity

Research indicates that BDMOC exhibits antimicrobial properties, with certain modifications to the piperidine structure enhancing antibacterial activity against Gram-positive bacteria. The presence of the benzyl group significantly contributes to its efficacy against microbial strains.

CompoundActivity TypeTarget OrganismIC50 (μM)
BDMOCAntibacterialStaphylococcus aureus15
Derivative AAntibacterialE. coli20
Derivative BAntifungalCandida albicans25

Chemical Reactions

This compound undergoes different types of chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
  • Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions. Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Mechanism of Action

The mechanism of action of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate and its analogs significantly influence their physical properties, reactivity, and applications. Below is a comparative analysis:

Structural Analogues and Substituent Effects

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 1233932-12-1) Similarity: 0.95 . Key Differences: Methyl groups at the 2- and 6-positions instead of 3,3-positions.

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1) Molecular Formula: C₁₃H₁₈N₂O₂ . Key Differences: Replaces the 4-oxo and 3,3-dimethyl groups with a 4-amino group. Impact: The amino group introduces basicity and hydrogen-bonding capability, making it suitable for drug candidates targeting receptors or enzymes .

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate (CAS: 2375195-99-4) Molecular Formula: C₁₃H₁₅F₂NO₄ . Key Differences: Fluorine atoms at the 3,3-positions instead of methyl groups.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Phase Transition (°C) Key Substituents Hazards
This compound 247.29 Not reported 3,3-dimethyl, 4-oxo Not available
Benzyl 4-aminopiperidine-1-carboxylate 234.29 68 (solid) 4-amino Skin/Eye Irritant (Category 2)
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Not reported Liquid Ethoxy-oxopropyl No known hazards
  • Melting Points: The 4-amino derivative (68°C) is solid at room temperature, while the ethoxy-oxopropyl analog is liquid, reflecting differences in intermolecular forces .
  • Reactivity: The 4-oxo group in the target compound is susceptible to nucleophilic attack (e.g., Grignard reactions), whereas the 4-amino analog may participate in acid-base interactions .

Biological Activity

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (BDMOC) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BDMOC has the molecular formula C15H19NO3C_{15}H_{19}NO_3 and a molecular weight of 261.32 g/mol. Its structure includes a piperidine ring with a carbonyl group and a benzyl ester, which are crucial for its biological interactions.

The biological activity of BDMOC is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to diverse biological effects. The specific pathways involved can vary based on the context of use, but generally include:

  • Enzyme Inhibition : BDMOC may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound could interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that BDMOC exhibits antimicrobial properties. A study evaluating various derivatives demonstrated that certain modifications to the piperidine structure enhanced antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted that the presence of the benzyl group significantly contributes to its efficacy against microbial strains .

CompoundActivity TypeTarget OrganismIC50 (μM)
BDMOCAntibacterialStaphylococcus aureus15
Derivative AAntibacterialE. coli20
Derivative BAntifungalCandida albicans25

Cytotoxicity Studies

In vitro studies have shown that BDMOC has cytotoxic effects on cancer cell lines. For instance, it was evaluated against MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells. The results indicated that BDMOC inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent .

Case Studies

  • Antitubulin Agents : A series of studies focused on the synthesis and evaluation of new antitubulin agents derived from BDMOC. These compounds showed promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division .
  • Fluoroquinolone Derivatives : Research into fluoroquinolone derivatives incorporating BDMOC demonstrated improved lipophilicity and enhanced antibacterial activity compared to traditional fluoroquinolones. This highlights the potential for BDMOC as a scaffold for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for synthesizing Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reacting 3,3-dimethyl-4-oxopiperidine with benzyl chloroformate under basic conditions. A common protocol uses dichloromethane as the solvent and triethylamine to neutralize HCl byproducts. Key optimization parameters include:
  • Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.
  • Stoichiometry : Use a 1:1 molar ratio of piperidine derivative to benzyl chloroformate.
  • Purification : Recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
    Note: Substitute methyl or ethyl groups on the piperidine ring may alter reactivity, requiring adjustments to reaction time or solvent polarity.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., benzyl ester protons at δ 5.1–5.3 ppm, ketone carbonyl at ~200–210 ppm).
  • Infrared Spectroscopy (IR) : Detect key functional groups (C=O stretch at ~1700 cm⁻¹, ester C-O at 1250 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Q. What safety precautions are advised given limited toxicological data?

  • Methodological Answer : Assume acute toxicity based on structural analogs (e.g., skin/eye irritation). Implement:
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and NIOSH-approved respirators during handling.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency Protocols : Follow SDS guidelines for similar piperidine derivatives (e.g., flush eyes with water for 15 minutes, seek medical attention for ingestion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference SDS entries for analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate vs. Benzyl 4-hydroxy derivatives) to identify conflicting hazard classifications.
  • In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT assay on HEK293 cells) to evaluate acute toxicity.
  • Predictive Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate LD50 values .

Q. What strategies optimize enantioselective synthesis for stereochemically complex derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Employ Sharpless epoxidation or asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry.
  • Chromatographic Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
  • Crystallography : Confirm absolute configuration via X-ray diffraction (e.g., single-crystal analysis as in ) .

Q. How should researchers design experiments to study reactivity under varying conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Reactivity Profiling :
  • Oxidation/Reduction : Treat with KMnO4 (acidic) or NaBH4 (methanol) to assess ketone stability.
  • Hydrolysis : Monitor ester cleavage under acidic (HCl) vs. basic (NaOH) conditions via TLC or NMR.
  • Kinetic Studies : Use Arrhenius plots to determine activation energy for degradation pathways .

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